

What are the physicochemical properties of Scandine N-oxide?

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Compound of Interest

Compound Name: Scandine N-oxide

Cat. No.: B15588786

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Scandine N-oxide: A Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scandine N-oxide is a naturally occurring alkaloid isolated from the plant *Melodinus fusiformis*. [1][2] As a member of the broader class of alkaloid N-oxides, it holds potential interest for further investigation in medicinal chemistry and drug development. This technical guide provides a summary of the currently available physicochemical properties of **Scandine N-oxide**. It is important to note that while computational data is accessible, detailed experimental characterization of this specific compound is not widely available in published literature. This document compiles the known information and presents generalized experimental protocols for the determination of key physicochemical parameters for this class of compounds.

Core Physicochemical Properties

While specific experimental data for **Scandine N-oxide** is limited, a profile can be constructed from computational models and data available for similar compounds.

Identity and Structure

- IUPAC Name: methyl (1S,10R,12S,19S)-12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate[3]
- Synonyms: Scandine Nb-oxide[3]
- CAS Number: 140701-69-5[3]
- Molecular Formula: C₂₁H₂₂N₂O₄[3]
- Molecular Weight: 366.4 g/mol [3]
- Appearance: Commercially available as a powder.

Computed Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties of **Scandine N-oxide**, primarily sourced from the PubChem database. These values are estimations and await experimental verification.

Property	Value	Source
Molecular Weight	366.4 g/mol	PubChem[3]
XLogP3	1.9	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	4	PubChem[3]
Rotatable Bond Count	1	PubChem
Exact Mass	366.15795719 Da	PubChem[3]
Monoisotopic Mass	366.15795719 Da	PubChem[3]
Topological Polar Surface Area	73.5 Å ²	PubChem[3]
Heavy Atom Count	27	PubChem
Formal Charge	0	PubChem
Complexity	765	PubChem[3]

Note: These properties are computationally derived and have not been experimentally confirmed.

Experimental Data (Limited Availability)

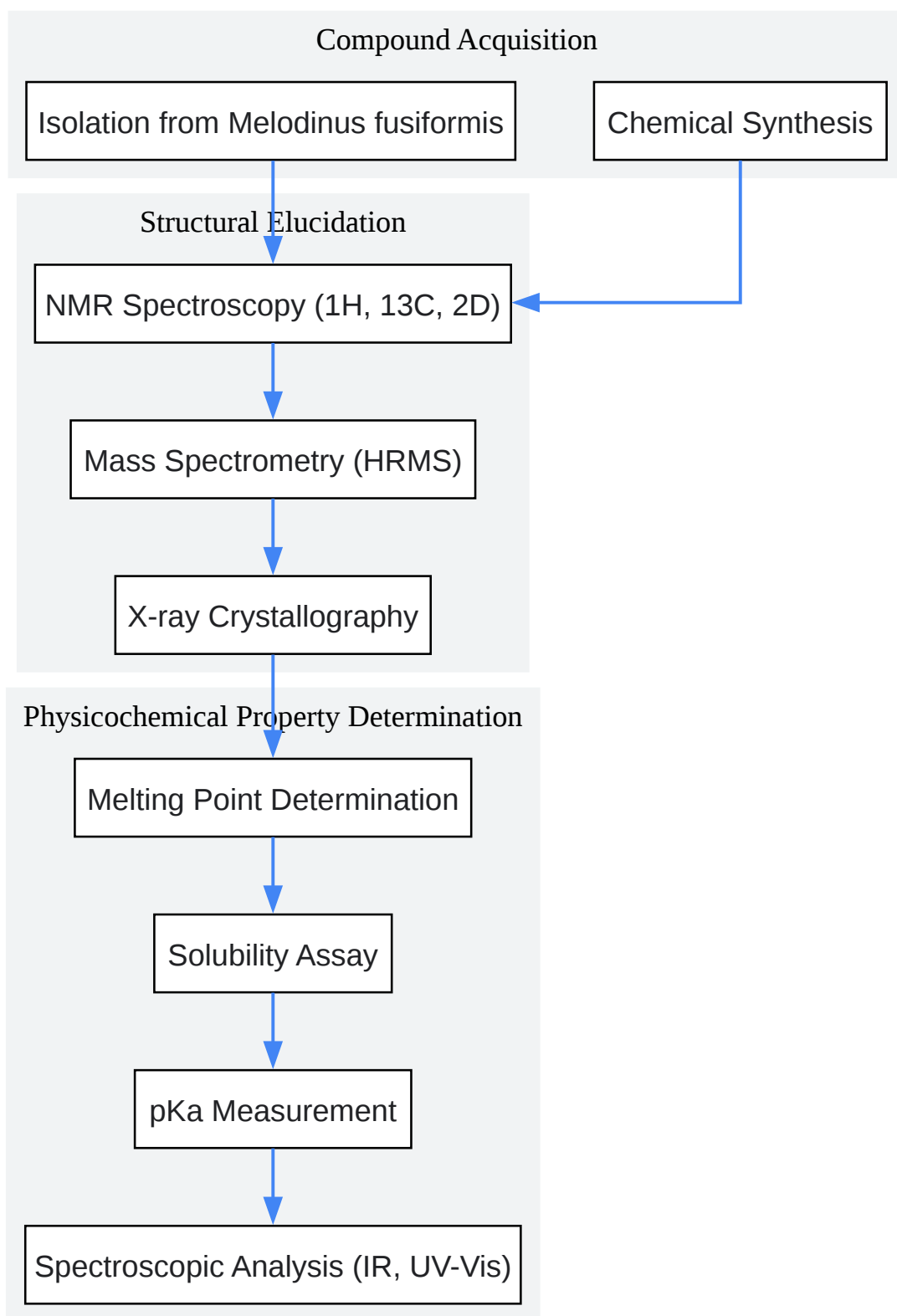
As of the date of this publication, specific, experimentally determined data for the following properties of **Scandine N-oxide** have not been found in a comprehensive search of scientific literature and chemical databases:

- Melting Point
- Boiling Point
- Quantitative Solubility in various solvents
- pKa
- X-ray Crystallography Data
- Detailed Spectroscopic Data (^1H -NMR, ^{13}C -NMR, FT-IR, UV-Vis)

General Experimental Protocols for Alkaloid N-Oxide Characterization

In the absence of specific protocols for **Scandine N-oxide**, the following established methodologies for the physicochemical characterization of novel alkaloids can be adapted.

Workflow for Physicochemical Characterization



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Caption: Workflow for the characterization of **Scandine N-oxide**.

Determination of Melting Point

- Methodology: Capillary melting point method.
- Apparatus: Digital melting point apparatus.
- Procedure:
 - A small, dry sample of **Scandine N-oxide** is packed into a capillary tube.
 - The tube is placed in the heating block of the apparatus.
 - The temperature is raised at a controlled rate.
 - The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Solubility Determination (Shake-Flask Method)

- Methodology: The shake-flask method is a standard for determining thermodynamic solubility.
- Procedure:
 - An excess amount of **Scandine N-oxide** is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
 - The vials are agitated in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
 - The suspension is then filtered or centrifuged to remove undissolved solid.
 - The concentration of **Scandine N-oxide** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
 - The solubility is expressed in units such as mg/mL or μM .

pKa Determination (Potentiometric Titration)

- Methodology: Potentiometric titration is a common method for determining the pKa of ionizable compounds.
- Procedure:
 - A precise amount of **Scandine N-oxide** is dissolved in a suitable solvent (often a co-solvent system like water-methanol).
 - A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution.
 - The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
 - A titration curve (pH versus volume of titrant added) is generated.
 - The pKa is determined from the inflection point of the titration curve.

Spectroscopic Analysis

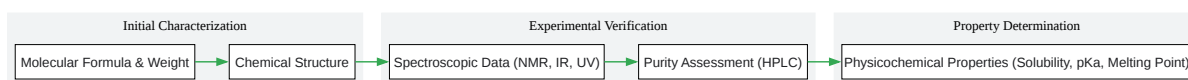
- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To confirm the chemical structure and purity of the compound.
 - Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl_3 , DMSO-d_6).
 - Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to assign protons and carbons to the molecular structure.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Purpose: To identify the functional groups present in the molecule.
 - Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

- Analysis: The absorption bands are correlated to specific vibrational modes of functional groups (e.g., C=O, N-O, C-H, C=C).
- Ultraviolet-Visible (UV-Vis) Spectroscopy:
 - Purpose: To determine the wavelengths of maximum absorbance (λ_{max}), which is characteristic of the chromophores in the molecule.
 - Solvent: A UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile).
 - Analysis: The absorbance spectrum is recorded, and the λ_{max} values and corresponding molar absorptivity (ϵ) are determined.

Signaling Pathways and Biological Activity

A review of the current literature did not yield any specific information regarding the signaling pathways modulated by **Scandine N-oxide** or its detailed biological activity. Further research is required to elucidate its pharmacological profile.

Logical Relationships in Analysis



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Caption: Logical flow for the physicochemical analysis of a compound.

Conclusion

Scandine N-oxide is a defined chemical entity with a known structure. However, there is a notable gap in the publicly available, experimentally determined physicochemical data for this compound. The computational data provides a preliminary profile, but for applications in

research and drug development, rigorous experimental characterization is essential. The generalized protocols provided herein offer a framework for obtaining this critical information. Future studies are warranted to fully characterize the physicochemical properties and biological activities of **Scandine N-oxide**.

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